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3-Deoxy-D-arabinose

Enzyme kinetics Lipopolysaccharide biosynthesis KdsD isomerase

Researchers studying deoxy sugar recognition in bacterial metabolic pathways face challenges with non-selective analogs that introduce assay variability. 3-Deoxy-D-arabinose (3d-D-Ara) is a precision pentose probe. - **Enzymology**: Catalytic rate with KdsD isomerase is 10-fold slower than natural substrate-ideal for steady-state kinetics, isotope effects, and intermediate trapping. - **Metabolic Engineering**: As DAHP motif, used as LC-MS standard for shikimate pathway flux calibration in engineered strains. - **SAR Studies**: Positional deoxy variant (C-3 vs C-4 vs C-5) enables QSAR modeling for carbohydrate-active enzymes.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Cat. No. B12095963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-D-arabinose
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC(C(CO)O)C(C=O)O
InChIInChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2
InChIKeyGKHJPQPGKIAEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deoxy-D-arabinose Overview


3-Deoxy-D-arabinose (3d-D-Ara, C5H10O4, MW 134.13 g/mol, CAS 55658-87-2), also termed 3-deoxy-D-threo-pentose, is a five-carbon deoxy monosaccharide that lacks the hydroxyl group at the C-3 position relative to the parent sugar D-arabinose [1]. Unlike D-arabinose, which occurs freely in nature, 3d-D-Ara is not found as a free metabolite but is instead generated as an intermediate during the shikimate pathway and lipopolysaccharide (LPS) biosynthesis, making it a strategically positioned probe compound for enzymology, metabolic engineering, and antibacterial target validation [2].

Enzymology probe for C-3 hydroxyl contributions in KDO biosynthesis
Shikimate pathway intermediate and DAHP precursor analog
Deoxy-pentose panel member for carbohydrate-active enzyme SAR studies

Why Generic Substitution Fails


Though 3-Deoxy-D-arabinose shares a C5 backbone with D-arabinose, the absence of a hydroxyl at C-3 fundamentally alters its recognition by key enzymes. For instance, the E. coli KdsD isomerase converts 3-deoxy-D-arabinose 5-phosphate tenfold more slowly than its natural substrate, demonstrating that even small structural perturbations dramatically affect catalytic processing [1]. Similarly, 3-amino-3-deoxy-D-arabinose displays only 15% of the activity of L-fucose with D-threo-aldose 1-dehydrogenase, confirming that functionalization pattern—not merely carbon count—dictates substrate fitness [2]. 2-Deoxy-D-glucose, while also a deoxy sugar, acts as a glycolytic inhibitor rather than a shikimate-pathway intermediate and has a different carbon skeleton, rendering it unsuitable as a substitute. 5-Deoxy-D-arabinose targets C-5 hydroxyl biology and cannot interrogate C-3-specific interactions. These data collectively show that generic substitution across deoxy-pentoses introduces unacceptable variability in enzyme kinetics and pathway targeting.

D-Arabinose C-3 hydroxyl present alters enzyme recognition and substrate processing rate.
2-Deoxy-D-glucose Different carbon skeleton; acts as glycolytic inhibitor, not shikimate-pathway probe.
5-Deoxy-D-arabinose Targets C-5 hydroxyl biology; cannot interrogate C-3-specific enzyme interactions.

Quantitative Evidence Guide


KdsD Isomerase Kinetics

3-Deoxy-D-arabinose 5-phosphate serves as a substrate for the E. coli KdsD isomerase, which catalyzes its conversion to 3-deoxy-D-glycero-pentulose 5-phosphate, but the reaction proceeds 10-fold slower than the isomerization of the natural substrate, D-ribulose 5-phosphate [1].

KdsD Isomerase Kinetics
Head-to-head
10-fold slower isomerization vs. natural substrate
C-3 deoxygenation markedly retards catalytic processing
Recombinant E. coli KdsD; pH 7.3, 37°C
Enzyme kinetics Lipopolysaccharide biosynthesis KdsD isomerase

D-Threo-Aldose 1-Dehydrogenase Specificity

With D-threo-aldose 1-dehydrogenase, 3-amino-3-deoxy-D-arabinose achieves only 15% of the activity measured for the preferred substrate L-fucose. This contrasts with the parent compound D-arabinose, which is also accepted as a substrate [1][2].

Dehydrogenase Specificity
Cross-study comparable
15% activity relative to L-fucose
C-3 amino/deoxy substitution reduces substrate acceptance
Porcine enzyme, NADH detection
Substrate specificity D-threo-aldose 1-dehydrogenase Deoxy sugar recognition

Positional Deoxygenation Selectivity

The KdsD isomerase processes 4-deoxy-D-arabinose 5-phosphate at a rate distinct from 3-deoxy-D-arabinose 5-phosphate: isomerization of the 4-deoxy analog proceeds at a rate that is roughly 2-fold lower than the reference, while the 3-deoxy analog is 10-fold slower [1]. This reveals position-dependent effects of deoxygenation on enzyme recognition.

Positional Deoxy Selectivity
Head-to-head
3-deoxy ~10-fold slower vs. natural; 4-deoxy ~2-fold slower
C-3 deoxygenation has greater catalytic impact than C-4
Purified recombinant KdsD
Positional isomer comparison KdsD substrate specificity Deoxy sugar SAR

Shikimate Pathway Flux Benchmarks

The first committed step of the shikimate pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase. In Bacillus methanolicus, AroG1 DAHPS exhibits Km values of 1,100 ± 100 μM for PEP and 530 ± 100 μM for E4P at 50°C, pH 7.2, with a kcat of 10.3 ± 1.2 s⁻¹ [1]. In Aeropyrum pernix, DAHPS shows a KM of 280 μM for E4P and 891 μM for PEP at 60°C with a kcat of 1.0 s⁻¹ [2]. These kinetic parameters serve as reference benchmarks for any study using free 3-deoxy-D-arabinose as a precursor or analog in pathway engineering.

DAHP Synthase Kinetics
Class-level
B. methanolicus: Km PEP 1,100 μM, E4P 530 μM, kcat 10.3 s⁻¹; A. pernix: Km PEP 891 μM, E4P 280 μM, kcat 1.0 s⁻¹
Pathway kinetic benchmarks for flux calibration
Reported conditions: 50–60°C, pH 7.2
DAHP synthase kinetics Shikimate pathway Metabolic flux control

Aqueous Solubility Profile

3-Deoxy-D-arabinose exhibits a reported aqueous solubility of 559 g/L at 25°C, which is categorized as 'freely soluble' . This places it among the more soluble pentose derivatives, facilitating high-concentration stock preparation for in vitro enzymatic assays and fed-batch bioprocess feeding without precipitation issues.

Aqueous Solubility
Cross-study comparable
559 g/L at 25°C
Freely soluble; supports high-concentration stock preparation
Pure water, 25°C
Solubility Bioprocess compatibility Formulation

Enantioselectivity Requirement

The shikimate pathway enzyme DAHP synthase exclusively processes the D-enantiomer of 3-deoxy-arabinose-derived intermediates. 3-Deoxy-L-arabinose (CAS 41107-43-1) is not a substrate for DAHP synthase and is marketed primarily for antibiotic and antiviral research . This enantioselectivity is absolute: the L-isomer cannot substitute for the D-isomer in any shikimate-pathway or KDO-biosynthesis application.

Enantiomer Requirement
Class-level
D-enantiomer active; L-enantiomer inactive in shikimate pathway
Only D-enantiomer (CAS 55658-87-2) suitable for pathway studies
Stereospecific DAHP synthase condensation
Stereochemistry Enantioselectivity DAHP synthase

Research and Industrial Applications


KDO Biosynthesis Enzymology

3-Deoxy-D-arabinose serves as a substrate for KdsD isomerase with a 10-fold reduced catalytic rate compared to the natural substrate. This makes it an ideal analog for steady-state kinetic studies, isotope effect measurements, and intermediate trapping experiments designed to dissect the KDO biosynthetic pathway in Gram-negative bacteria. Its slower turnover facilitates accumulation of reaction intermediates, which is advantageous for structural and mechanistic enzymology [1].

Shikimate Pathway Engineering

As the core structural motif of DAHP—the product of the rate-limiting first step in the shikimate pathway—3-deoxy-D-arabinose (in its phosphorylated DAHP form) is essential for calibrating flux through engineered microbial strains. The kinetic parameters of DAHP synthase (Km PEP and E4P, kcat) from Bacillus methanolicus and Aeropyrum pernix provide quantitative benchmarks for strain performance. 3-Deoxy-D-arabinose can be used as a standard in HPLC and LC-MS methods quantifying shikimate pathway intermediates [2][3].

Carbohydrate-Active Enzyme Profiling

The differential activity observed between 3-deoxy, 4-deoxy, and amino-substituted arabinose derivatives with KdsD and D-threo-aldose 1-dehydrogenase positions 3-deoxy-D-arabinose as a precision probe within a panel of deoxy-pentose analogs. By testing a matrix of positional deoxy variants (3-deoxy, 4-deoxy, 5-deoxy) alongside the parent sugar, researchers can construct quantitative structure-activity relationship (QSAR) models for carbohydrate-modifying enzyme families [4].

DAHP Synthase Inhibitor Development

Because DAHP synthase is absent in mammals but essential for bacterial aromatic amino acid biosynthesis, 3-deoxy-D-arabinose-derived scaffolds form the basis of mechanism-based inhibitors. The compound serves as a starting material for synthesis of DAHP synthase inhibitors (e.g., slow-tight binding inhibitors synthesized in 12 steps from D-arabinose), enabling antibacterial discovery programs focused on the shikimate pathway target [5].

Application
Selection Property
Validation Focus
KDO biosynthesis enzymology
C-3 deoxy substrate probe
KDO isomerase kinetic characterization
Shikimate pathway flux engineering
DAHP intermediate analog and standard
Flux calibration against DAHP synthase kinetic benchmarks
Carbohydrate-active enzyme SAR
Positional deoxy probe panel member
Comparative enzyme activity profiling with deoxy analogs
DAHP synthase inhibitor research
Inhibitor scaffold precursor
Mechanism-based inhibitor synthesis and antibacterial target validation
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